Relacorilant
Beschreibung
Contextualization of Glucocorticoid Receptor Modulators in Disease Biology
Glucocorticoids are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and the stress response. patsnap.com They exert their effects by binding to the glucocorticoid receptor (GR), a protein that acts as a transcription factor to control the expression of numerous target genes. mdpi.compnas.org
However, excessive or prolonged glucocorticoid activity, as seen in conditions like Cushing's syndrome, can lead to a host of detrimental effects, including hypertension, diabetes, obesity, and osteoporosis. patsnap.comresearchgate.net The therapeutic use of glucocorticoids for inflammatory and autoimmune diseases is also often limited by these same side effects. pnas.orgnih.gov This has driven the search for compounds that can selectively modulate GR activity, aiming to separate the beneficial anti-inflammatory effects from the undesirable metabolic side effects. nih.govwikipedia.org
Selective glucocorticoid receptor modulators (SGRMs) and selective glucocorticoid receptor agonists (SEGRAs) are classes of experimental drugs designed to achieve this separation. wikipedia.org Unlike traditional glucocorticoids that broadly activate the GR, these newer agents aim to induce a more specific conformational change in the receptor, leading to the differential regulation of target genes. wikipedia.orgacs.org The goal is to preferentially activate pathways associated with therapeutic effects (like the repression of inflammatory genes) while minimizing the activation of pathways linked to adverse effects (like the transactivation of metabolic genes). nih.govwikipedia.org
Overview of Relacorilant as a Selective Glucocorticoid Receptor Modulator (SGRM)
This compound, also known as CORT125134, is a novel, orally active, non-steroidal SGRM. ontosight.ai It binds with high affinity to the glucocorticoid receptor, competitively inhibiting the binding of cortisol. patsnap.com This action modulates the downstream effects of excess cortisol. corcept.com
A key feature of this compound is its selectivity. Unlike some earlier glucocorticoid receptor antagonists, such as mifepristone (B1683876), which also has significant anti-progestogenic activity, this compound is designed to be highly selective for the GR. researchgate.net This selectivity is intended to reduce the risk of off-target effects.
The mechanism of action of this compound is centered on its ability to selectively modulate the GR. By binding to the receptor, it prevents or attenuates the conformational changes that are necessary for cortisol to exert its full range of effects on gene transcription. This selective modulation is crucial for mitigating the harmful consequences of hypercortisolism while potentially preserving some of the necessary physiological actions of glucocorticoids. patsnap.com
Historical Perspectives and Evolution of Glucocorticoid Receptor Antagonism Research
The journey to develop selective glucocorticoid receptor modulators has been a long and complex one. The discovery of glucocorticoids in the 1940s and their subsequent use in treating inflammatory conditions was a major medical breakthrough. karger.com However, the significant side effects associated with their long-term use quickly became apparent. nih.gov
Early research focused on understanding the structure and function of the glucocorticoid receptor. The identification of the GR in the 1970s and its subsequent cloning in the 1980s were pivotal moments, providing a molecular target for drug development. bmj.com
The first generation of GR antagonists, such as mifepristone (RU-486), were steroidal compounds that also exhibited strong anti-progestin activity, limiting their use in certain patient populations. researchgate.net This led to the search for non-steroidal antagonists with greater selectivity for the GR. oup.com
The concept of "dissociated" glucocorticoid receptor ligands emerged, with the goal of separating the transrepression (anti-inflammatory) and transactivation (metabolic side effects) functions of the GR. nih.govwikipedia.org This has proven to be a challenging endeavor, as the distinction between these two mechanisms is not always clear-cut.
The development of this compound represents a significant step in the evolution of this research. As a non-steroidal, selective modulator, it embodies the progress made in designing compounds with a more targeted and potentially safer profile for managing diseases of cortisol excess. ontosight.ai
Significance of this compound in Addressing Unmet Medical Needs
This compound is being primarily investigated for the treatment of Cushing's syndrome, a rare and serious endocrine disorder characterized by chronic hypercortisolism. ontosight.aicorcept.com Patients with Cushing's syndrome face a significant burden of illness, including a range of debilitating symptoms and an increased risk of mortality. europa.eunih.gov
Current treatment options for Cushing's syndrome include surgery, radiation, and medications that inhibit cortisol production. europa.eu However, these approaches are not always effective or suitable for all patients, and they can be associated with significant side effects. europa.eunih.gov There is a clear unmet medical need for new pharmacological treatments that are both effective and well-tolerated. nih.govendocrine-abstracts.org
A Delphi panel of Italian endocrinologists highlighted the lack of a pharmacological treatment successful for the majority of patients as a key unmet need in the management of Cushing's syndrome. nih.govendocrine-abstracts.org Patients with Cushing's disease, a specific form of the syndrome, desire future improvements in medication efficacy and tolerability. researchgate.net
This compound, with its selective mechanism of action, offers a novel approach to managing Cushing's syndrome. By directly targeting the glucocorticoid receptor, it has the potential to improve the signs and symptoms of hypercortisolism, such as hypertension and hyperglycemia, with a favorable safety profile. corcept.com Clinical trials have shown that this compound can lead to significant improvements in these key clinical markers. corcept.comclinicaltrialsarena.com
Beyond Cushing's syndrome, the unique properties of this compound may also hold promise for other conditions where glucocorticoid receptor modulation could be beneficial, such as in certain types of cancer. patsnap.comcancer.gov
Detailed Research Findings from Clinical Trials
| Trial Name | Phase | Key Findings |
| GRACE | Phase 3 | Met its primary endpoint of loss of hypertension control in the randomized-withdrawal phase. Significant improvements in hypertension and hyperglycemia were observed in the open-label phase. corcept.com |
| GRADIENT | Phase 3 | While the trial did not meet its primary endpoint for improvement in systolic blood pressure compared to placebo, patients receiving this compound showed clinically meaningful improvements in hypertension, hyperglycemia, weight, and body composition compared to baseline. clinicaltrialsarena.com |
| Long-Term Extension Study | Phase 3 | Demonstrated durable cardiometabolic improvements, with patients experiencing clinically meaningful and statistically significant reductions in mean systolic and diastolic blood pressure at 24 months. The treatment was well-tolerated for up to six years. clinicaltrialsarena.comcorcept.com |
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
[(4aR)-1-(4-fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F4N6O3S/c1-35-15-22(14-33-35)41(39,40)36-9-7-18-11-24-17(13-34-37(24)21-4-2-20(28)3-5-21)12-26(18,16-36)25(38)23-10-19(6-8-32-23)27(29,30)31/h2-6,8,10-11,13-15H,7,9,12,16H2,1H3/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANIDIGFXJFFEL-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC3=CC4=C(C[C@@]3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F4N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801099345 | |
| Record name | Relacorilant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801099345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1496510-51-0 | |
| Record name | [(4aR)-1-(4-Fluorophenyl)-1,4,5,6,7,8-hexahydro-6-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4aH-pyrazolo[3,4-g]isoquinolin-4a-yl][4-(trifluoromethyl)-2-pyridinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1496510-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Relacorilant [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1496510510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Relacorilant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14976 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Relacorilant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801099345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RELACORILANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2158753C7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation of Relacorilant S Pharmacological Actions
Molecular Basis of Glucocorticoid Receptor (GR) Antagonism
Relacorilant functions as a direct and competitive antagonist at the glucocorticoid receptor. portico.org By binding to the GR, it prevents the receptor's activation by endogenous glucocorticoids like cortisol. clinicaltrialsarena.com This inhibition of GR activation has been shown to restore the apoptotic potential of cancer cells, suggesting a role in enhancing chemotherapy sensitivity. clinicaltrialsarena.com
Competitive Binding Kinetics at the Glucocorticoid Receptor
This compound demonstrates a high affinity for the glucocorticoid receptor. In vitro studies have reported a binding affinity (Ki) of 0.5 nM. Another study observed a Ki of 0.15 nM for GR binding. oncotarget.com This potent binding allows it to effectively compete with and displace cortisol, thereby inhibiting GR-mediated signaling. nih.gov The antagonistic activity of this compound has been demonstrated in various cell-based assays, where it effectively reverses the effects of glucocorticoids. oncotarget.combioscientifica.com
Table 1: Competitive Binding Affinity of this compound at the Glucocorticoid Receptor
| Compound | Binding Affinity (Ki) for GR | Source |
|---|---|---|
| This compound | 0.5 nM | |
| This compound | 0.15 nM | oncotarget.com |
| Mifepristone (B1683876) | 1.0 nM |
Specificity of this compound for Glucocorticoid Receptors versus Other Steroid Receptors
A key characteristic of this compound is its high selectivity for the glucocorticoid receptor over other steroid hormone receptors. tandfonline.comcorcept.com This selectivity is a significant differentiating factor from older, non-selective GR antagonists like mifepristone. nih.govonderzoekmetmensen.nl The lack of significant binding to other steroid receptors is believed to contribute to a more favorable safety profile by avoiding off-target effects. onderzoekmetmensen.nlgoogle.com
Clinical and preclinical data consistently show that this compound has no significant affinity for the progesterone (B1679170) receptor (PR). nih.govresearchgate.net One study reported a Ki of >1000 nM for the progesterone receptor, indicating a very low binding affinity. This lack of PR binding means that this compound does not exhibit the anti-progestogenic effects seen with mifepristone, such as endometrial changes and irregular vaginal bleeding. nih.govonderzoekmetmensen.nl
Research indicates that this compound does not bind to the androgen receptor (AR). bioscientifica.comtandfonline.comresearchgate.net This specificity prevents the androgen-related side effects that could arise from non-selective receptor modulation.
Studies have confirmed that this compound has no measurable binding affinity for the estrogen receptor (ER). oncotarget.comtandfonline.comresearchgate.net This ensures that it does not interfere with estrogen-mediated physiological processes.
This compound does not exhibit significant affinity for the mineralocorticoid receptor (MR). portico.orgonderzoekmetmensen.nlendocrine-abstracts.org This is an important distinction, as antagonism of the MR can lead to electrolyte imbalances. The selectivity of this compound for the GR helps to avoid such mineralocorticoid-related adverse effects. onderzoekmetmensen.nl
Table 2: Specificity of this compound for Steroid Receptors
| Receptor | Binding Affinity (Ki) | Source |
|---|---|---|
| Glucocorticoid Receptor (GR) | 0.5 nM | |
| Progesterone Receptor (PR) | >1000 nM | |
| Androgen Receptor (AR) | No significant binding | researchgate.net |
| Estrogen Receptor (ER) | No measurable binding | oncotarget.com |
| Mineralocorticoid Receptor (MR) | No significant affinity | portico.orgendocrine-abstracts.org |
Lack of Affinity for Estrogen Receptor
Impact on Glucocorticoid Receptor Translocation and Transcriptional Activity
This compound's primary action is to antagonize the glucocorticoid receptor. cancer.gov In its inactive state, the GR resides in the cytoplasm. When a ligand such as cortisol binds to it, the complex translocates to the nucleus, where it modulates the expression of a wide array of genes. researchgate.netpatsnap.com
This compound competitively binds to the glucocorticoid receptor, which inhibits the activity of the receptor and prevents the translocation of the ligand-GR complex into the nucleus. cancer.gov This blockade is a critical step in its mechanism, as it prevents the GR from reaching its target genes within the cell's nucleus. Studies have shown that in the presence of glucocorticoids like dexamethasone (B1670325), the GR moves into the nucleus of prostate cancer cells; however, GR modulators such as this compound can interfere with this process. researchgate.net
By preventing the nuclear translocation of the GR, this compound effectively modulates the expression of genes that are under the control of this receptor. cancer.gov This has significant implications, particularly in the context of cancer, where glucocorticoids can promote cell survival and resistance to treatment. nih.gov
This compound has been shown to suppress a number of GR-dependent genes. This on-target suppression has been confirmed through RNA profiling in clinical studies. tandfonline.com The table below summarizes the effect of this compound on a selection of these genes.
| Gene Target | Effect of this compound | Research Context | Citation |
| PTGS2 (COX2) | Suppression | Combination therapy with nab-paclitaxel in solid tumors. | nih.govtandfonline.comascopubs.org |
| CXCL8 | Suppression | Combination therapy with nab-paclitaxel in solid tumors. | tandfonline.comnih.gov |
| PTGER4 | Suppression | Combination therapy with nab-paclitaxel in solid tumors. | nih.govtandfonline.comascopubs.org |
| IDO1 | Suppression | Combination therapy with nab-paclitaxel in solid tumors. | nih.govtandfonline.comascopubs.org |
| FKBP5 | Reduction of induced expression | Observed in preclinical models and in patients. | nih.govresearchgate.net |
| GILZ | Reduction of induced expression | Observed in preclinical models. | nih.govresearchgate.net |
| SGK1 | Suppression | Implicated in chemotherapy resistance. | nih.govtandfonline.comnih.govcorcept.comgoogle.com |
| DUSP1 | Suppression | Implicated in chemotherapy resistance. | nih.govtandfonline.comnih.govgoogle.com |
Interactive Data Table: Effect of this compound on GR-Dependent Genes Users can sort and filter the data presented in the table above.
A significant aspect of this compound's therapeutic potential, particularly in oncology, is its ability to restore the apoptotic (cell death) pathways that are often suppressed by glucocorticoids, thereby increasing the efficacy of chemotherapy. nih.govtandfonline.com
Modulation of GR-Regulated Gene Expression
Restoration of Chemotherapy-Induced Apoptosis Pathways
Reversal of Cortisol's Anti-apoptotic Effects
Endogenous cortisol can promote cell survival pathways that counteract the cytotoxic effects of chemotherapy agents like taxanes. nih.govclinicaltrialsarena.com this compound reverses these anti-apoptotic effects of cortisol. nih.govtandfonline.com Preclinical studies have demonstrated that even at physiological levels, cortisol can suppress tumor cell apoptosis, and GR antagonism with this compound can restore this process and enhance the efficacy of chemotherapy. nih.govaacrjournals.org In pancreatic cancer cell lines, for instance, cortisol was found to inhibit paclitaxel-induced apoptosis, an effect that was reversed by this compound. nih.gov
Impact on BCL2 and FOXO3a Activities
The anti-apoptotic effects of glucocorticoids are mediated, in part, through the regulation of key proteins involved in cell death pathways. Nab-paclitaxel, a microtubule inhibitor, induces apoptosis through its effects on BCL2 and FOXO3a activities. tandfonline.com These pro-apoptotic pathways are weakened by the action of cortisol on the GR. tandfonline.com this compound, by antagonizing the GR, restores the function of these pathways, thereby enhancing the sensitivity of cancer cells to chemotherapy. tandfonline.comnih.govresearchgate.net The activation of GR by cortisol can lead to the suppression of the BCL2 and FOXO3a pathways; this compound's antagonism of the GR reverses this suppression. asco.orgascopubs.org
| Apoptotic Regulator | Effect of Cortisol (via GR) | Effect of this compound | Citation |
| BCL2 Pathway | Suppression | Restoration of pro-apoptotic activity | nih.govtandfonline.comasco.orgascopubs.org |
| FOXO3a Pathway | Suppression | Restoration of pro-apoptotic activity | nih.govtandfonline.comasco.orgascopubs.org |
Interactive Data Table: this compound's Impact on Apoptotic Regulators Users can sort and filter the data presented in the table above.
Differentiation from Non-Selective Glucocorticoid Receptor Antagonists (e.g., Mifepristone)
This compound is a selective glucocorticoid receptor (GR) modulator that competitively antagonizes the effects of cortisol. frontiersin.org Its development marks a significant step in distinguishing its pharmacological profile from older, non-selective GR antagonists like mifepristone. portico.org This differentiation is primarily rooted in their respective receptor selectivity profiles, which in turn leads to distinct clinical and pharmacological outcomes.
Comparative Analysis of Receptor Selectivity Profiles
The key distinction between this compound and mifepristone lies in their affinity for various steroid receptors. This compound is highly selective for the glucocorticoid receptor. nih.govendocrine-abstracts.org In stark contrast, mifepristone is a non-selective antagonist that binds with high affinity to both the glucocorticoid and progesterone receptors (PR). portico.orgnih.gov
In vitro studies have demonstrated that while both compounds effectively antagonize GR activity, their impact on other receptors varies significantly. nih.gov this compound shows no clinically relevant affinity for the progesterone receptor, androgen receptor (AR), or mineralocorticoid receptor. nih.govcorcept.comtandfonline.com Mifepristone, however, exhibits potent anti-progesterone activity, which is responsible for several of its notable side effects. portico.org
The binding affinities of this compound and mifepristone for the glucocorticoid and progesterone receptors are summarized in the table below. A lower inhibitory constant (Ki) value indicates a stronger binding affinity.
| Compound | Glucocorticoid Receptor (GR) Ki | Progesterone Receptor (PR) Ki |
|---|---|---|
| This compound | <1 nM | >10 µM |
| Mifepristone | <1 nM | 1.2 nM |
Data sourced from Corcept Therapeutics. corcept.com
Implications for Clinical and Pharmacological Outcomes
The divergence in receptor selectivity between this compound and mifepristone has significant implications for their clinical use and pharmacological effects.
The high selectivity of this compound for the GR means it can modulate the effects of excess cortisol without the progesterone-related side effects associated with mifepristone. frontiersin.orgportico.org These side effects of mifepristone can include termination of pregnancy, endometrial thickening, and irregular vaginal bleeding. portico.orgcorcept.com Consequently, this compound offers a more targeted therapeutic approach for conditions driven by excess cortisol, such as Cushing's syndrome. patsnap.com
Furthermore, the pharmacological actions of these two compounds on the hypothalamic-pituitary-adrenal (HPA) axis differ. Treatment with GR antagonists can lead to a compensatory increase in adrenocorticotropic hormone (ACTH) and cortisol levels. frontiersin.org However, studies have shown that the increases in ACTH and cortisol are substantially less with this compound compared to what is typically observed with mifepristone. nih.govnih.gov This more modest effect on the HPA axis may offer clinical advantages. nih.gov
Another important clinical distinction arises from the consequences of increased cortisol levels induced by GR antagonism. The elevated cortisol can activate mineralocorticoid receptors, potentially leading to hypokalemia (low potassium) and hypertension. frontiersin.org This effect has been observed in a significant percentage of patients treated with mifepristone. frontiersin.org In contrast, clinical studies with this compound have not reported drug-induced hypokalemia, which may be attributed to its more moderate impact on cortisol levels. endocrine-abstracts.orgcorcept.com
Preclinical Investigations and Translational Insights
In Vitro Studies of Relacorilant Activity
The antagonistic properties of this compound on the glucocorticoid receptor have been demonstrated in various in vitro cellular assays. In human embryonic kidney (HEK-293) cells, this compound effectively antagonized GR activity induced by both dexamethasone (B1670325) and cortisol. nih.govresearchgate.net Luciferase reporter assays, a common method to measure GR activity, showed that this compound competes with glucocorticoids for GR binding. nih.govgoogle.comcaymanchem.com Specifically, in a luciferase reporter assay using HEK-293 cells, this compound demonstrated potent antagonism of GR signaling. nih.govresearchgate.net Against 100 nM cortisol, this compound effectively antagonized GR activity with an IC50 of 5.6 nM. nih.gov In the same assay, it also competed with 3 nM dexamethasone. nih.gov Notably, this compound itself did not show significant GR agonist activity. nih.gov Further studies in human fibroblasts confirmed that physiological stress levels of cortisol are sufficient to elicit a robust transcriptional response, which is efficiently antagonized by this compound. nih.gov
Glucocorticoids are known to have various physiological effects, including immunosuppression and metabolic changes. Preclinical studies have investigated this compound's ability to counteract these effects. In human peripheral blood mononuclear cells (PBMCs), this compound was shown to largely prevent the anti-inflammatory effects of dexamethasone. researchgate.netbioscientifica.com Specifically, it counteracted the dexamethasone-induced suppression of IL-6 release in LPS-stimulated PBMCs. bioscientifica.com Furthermore, in a rat model of exogenous Cushing's syndrome, this compound demonstrated a significant positive effect on glucocorticoid-induced impairment of glucose metabolism. portico.org
The antitumor potential of this compound has been evaluated in a variety of tumor cell lines. In vitro studies have shown that this compound can impact the behavior of cancer cells, particularly in the context of chemotherapy resistance.
A key mechanism of chemotherapy resistance is believed to be driven by glucocorticoids, which can suppress the apoptotic pathways utilized by cytotoxic agents. ascopubs.orgaacrjournals.org Preclinical evidence indicates that this compound can reverse the anti-apoptotic effects of glucocorticoids and restore chemosensitivity. tandfonline.comnih.gov In OVCAR5 ovarian cancer cells, this compound was shown to reverse the detrimental effects of glucocorticoids on the efficacy of paclitaxel (B517696). aacrjournals.orgnih.govonclive.comnih.gov This reversal of resistance is attributed to this compound's ability to suppress anti-apoptotic genes that are upregulated by glucocorticoids. ascopubs.org
Beyond reversing existing resistance, this compound has been shown to sensitize tumor cells to the effects of various chemotherapeutic agents. In preclinical models, combining this compound with taxanes has been investigated to enhance antitumor activity. aacrjournals.orgnih.gov In the MIA PaCa-2 pancreatic cancer cell line, this compound restored paclitaxel-driven apoptosis in the presence of cortisol. portico.org Furthermore, in GR-positive HeyA8 and SKOV3 ovarian cancer cells, concurrent treatment with this compound reversed the dexamethasone-induced inhibition of carboplatin/gemcitabine-induced cell death. gencat.cat Studies have also shown that this compound can improve the efficacy of carboplatin, oxaliplatin, paclitaxel, and gemcitabine (B846) in the presence of dexamethasone. oncotarget.com
Evaluation in Tumor Cell Lines (e.g., OVCAR5, MIA PaCa-2, HeyA8, SKOV3)
Reversal of Glucocorticoid-Mediated Chemotherapy Resistance
In Vivo Efficacy and Mechanistic Studies
The promising in vitro findings have been further explored in in vivo models. In a MIA PaCa-2 xenograft model, the combination of this compound and paclitaxel significantly reduced tumor growth and slowed the time to progression compared to paclitaxel alone. aacrjournals.orgnih.govnih.gov In this model, the combination therapy was significantly more effective than either agent alone. oncotarget.com Similarly, in a HeLa xenograft model, the combination of paclitaxel and this compound was also significantly better than paclitaxel alone. oncotarget.com Mechanistically, these in vivo effects are associated with changes in the expression of GR-regulated genes. nih.gov In mice, this compound treatment prevented hyperinsulinemia and immunosuppression caused by increased corticosterone (B1669441) exposure, demonstrating its ability to act as a peripheral GR antagonist with only modest effects on the hypothalamic-pituitary-adrenal (HPA) axis. researchgate.netbioscientifica.com
Interactive Data Table: In Vitro Efficacy of this compound
| Cell Line | Compound(s) | Assay Type | Key Finding | Reference(s) |
| HEK-293 | This compound, Dexamethasone, Cortisol | Luciferase Reporter Assay | This compound antagonized GR activity induced by dexamethasone and cortisol. | nih.gov |
| Human Fibroblasts | This compound, Cortisol | qPCR, Luciferase Reporter Assay | This compound abrogated cortisol-induced gene expression. | nih.gov |
| OVCAR5 | This compound, Paclitaxel, Dexamethasone | Cell Viability Assay | This compound reversed the deleterious effects of dexamethasone on paclitaxel efficacy. | nih.govonclive.com |
| MIA PaCa-2 | This compound, Paclitaxel, Cortisol | Apoptosis Assay | This compound restored paclitaxel-driven apoptosis in the presence of cortisol. | portico.org |
| HeyA8, SKOV3 | This compound, Carboplatin, Gemcitabine, Dexamethasone | Cell Death Assay | This compound reversed dexamethasone-mediated inhibition of chemotherapy-induced cell death. | gencat.cat |
Interactive Data Table: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment | Primary Outcome | Key Finding | Reference(s) |
| Mouse | MIA PaCa-2 Xenograft | This compound + Paclitaxel | Tumor Growth, Time to Progression | Combination significantly reduced tumor growth and slowed time to progression compared to paclitaxel alone. | nih.govnih.govoncotarget.com |
| Mouse | HeLa Xenograft | This compound + Paclitaxel | Tumor Growth | Combination was significantly more effective than paclitaxel alone. | oncotarget.com |
| Mouse | N/A (Corticosterone-induced immunosuppression model) | This compound | White Blood Cell Counts | This compound prevented corticosterone-induced reduction in white blood cells. | bioscientifica.com |
Xenograft Models of Solid Tumors (e.g., Pancreatic Cancer, Ovarian Cancer)
Preclinical studies utilizing xenograft models, where human tumor cells are implanted into immunodeficient mice, have been instrumental in elucidating the potential of this compound as an anti-cancer agent. These models allow for the in vivo assessment of a drug's efficacy on human tumors.
In xenograft models of pancreatic and ovarian cancer, this compound has demonstrated significant activity in curbing tumor proliferation and slowing the advancement of the disease. oup.comonclive.comnih.gov Studies involving MIA PaCa-2 pancreatic cancer xenografts showed that while this compound alone had minimal effect on tumor growth, its combination with chemotherapy led to a substantial reduction in tumor volume. nih.gov Specifically, after 23 days, the combination of this compound and paclitaxel resulted in a tumor growth inhibition (TGI) of 92.6%, compared to 34.3% with paclitaxel alone and just 2% with this compound monotherapy. nih.gov This combination also significantly delayed the time to tumor progression (P < 0.0001). nih.govnih.gov
Similar outcomes were observed in ovarian cancer models. In OVCAR5 xenograft models, the combination of this compound and paclitaxel significantly reduced tumor growth and slowed the time to progression compared to paclitaxel monotherapy (P < 0.0001 for both). onclive.comnih.govnih.govaacrjournals.org These findings underscore this compound's ability to enhance the efficacy of standard chemotherapeutic agents in solid tumors.
A key finding from preclinical research is the synergistic relationship between this compound and taxane-based chemotherapies like paclitaxel and nab-paclitaxel. esmo.orgnih.gov Glucocorticoids, which are often elevated in cancer patients due to stress or co-administration with chemotherapy, can promote tumor cell survival by activating anti-apoptotic genes, thereby reducing the effectiveness of chemotherapy. oup.comasco.org this compound, by selectively modulating the glucocorticoid receptor (GR), counteracts this effect. tandfonline.comclinicaltrialsarena.com
In pancreatic cancer cell lines (MIA PaCa-2), cortisol was shown to inhibit apoptosis induced by paclitaxel. oup.comescholarship.org this compound was able to reverse this inhibition, restoring the apoptotic effects of the chemotherapy. oup.comescholarship.org The synergy is evident in vivo, where the combination of this compound and paclitaxel in pancreatic xenograft models produced an anti-tumor effect greater than the sum of the individual agents, even resulting in a histologically confirmed complete response in one case. nih.gov In ovarian cancer cell lines (OVCAR5), this compound also reversed the negative impact of glucocorticoids on paclitaxel's efficacy (P < 0.001). nih.govnih.govaacrjournals.org This mechanism of restoring chemosensitivity is a cornerstone of the rationale for combining this compound with chemotherapy in clinical settings. nih.govasco.orgtandfonline.com
Interactive Table: Efficacy of this compound in Preclinical Xenograft Models
| Cancer Type | Xenograft Model | Treatment Group | Key Findings | Significance (p-value) | Source |
|---|---|---|---|---|---|
| Pancreatic Cancer | MIA PaCa-2 | This compound + Paclitaxel | 92.6% Tumor Growth Inhibition (TGI) after 23 days. | < 0.0001 | nih.gov |
| Pancreatic Cancer | MIA PaCa-2 | Paclitaxel Alone | 34.3% TGI after 23 days. | N/A | nih.gov |
| Pancreatic Cancer | MIA PaCa-2 | This compound Alone | 2% TGI after 23 days. | N/A | nih.gov |
| Ovarian Cancer | OVCAR5 | This compound + Paclitaxel | Reversed glucocorticoid-induced reduction in paclitaxel efficacy. | < 0.001 | nih.govaacrjournals.org |
| Ovarian Cancer | Various | This compound + Paclitaxel | Reduced tumor growth and slowed time to progression vs. paclitaxel alone. | < 0.0001 | onclive.comaacrjournals.org |
Reduction of Tumor Growth and Delay of Disease Progression
Animal Models of Hypercortisolism (e.g., Exogenous Cushing Syndrome Models)
Animal models of hypercortisolism, often induced by the administration of exogenous glucocorticoids like corticosterone, have been crucial for understanding this compound's effects on the metabolic and systemic consequences of excess cortisol. frontiersin.orgnih.govnih.gov
In a rat model of exogenous Cushing syndrome, this compound demonstrated a significant positive effect on glucocorticoid-induced impairment of glucose metabolism. frontiersin.org Further studies in mice with continuous corticosterone exposure showed that daily administration of this compound could partially prevent the resulting hyperinsulinemia (P < 0.001) and lower the Homeostatic Model Assessment for Insulin (B600854) Resistance (HOMA-IR) index (P < 0.01), a measure of insulin resistance. nih.gov This suggests that this compound can mitigate some of the key metabolic dysfunctions associated with chronic high glucocorticoid levels.
The Hypothalamic-Pituitary-Adrenal (HPA) axis is the central stress response system, which is dysregulated in Cushing syndrome. Glucocorticoid receptor antagonists can disrupt the negative feedback loop of this axis, leading to increased levels of ACTH and cortisol. nih.govnih.gov Preclinical studies comparing this compound to the non-selective GR antagonist mifepristone (B1683876) found that this compound induces a more modest and transient disinhibition of the HPA axis in mice. nih.govnih.gov While mifepristone treatment led to significant and sustained increases in plasma corticosterone, this compound's effect was comparatively mild (P < 0.001 between this compound and mifepristone at all time points). nih.gov In mouse pituitary cells, this compound was less potent than mifepristone in regulating Pomc mRNA (the precursor to ACTH) and ACTH release. nih.govnih.gov This suggests that this compound may offer a more controlled modulation of the HPA axis. nih.govresearchgate.net
Glucocorticoids have profound effects on the immune system, including altering immune cell populations in the blood and suppressing inflammatory gene expression. nih.govnih.govcorcept.com Preclinical studies have shown that this compound can counteract these effects. In mice exposed to high levels of corticosterone, this compound treatment prevented immunosuppression. nih.govnih.gov A study in healthy human volunteers confirmed that this compound could prevent the effects of prednisone (B1679067) (a synthetic glucocorticoid) on immune-cell trafficking and the expression of GR-controlled genes. nih.govaacrjournals.org
In vitro studies using human peripheral blood mononuclear cells demonstrated that physiological concentrations of cortisol suppress T-cell activation and the secretion of pro-inflammatory cytokines like TNFα and IFNγ. corcept.com this compound was able to reverse these effects, restoring T-cell function. nih.govcorcept.com Furthermore, RNA analysis from whole blood in clinical studies confirmed that this compound suppresses the expression of canonical GR-controlled target genes, providing evidence of its on-target activity. escholarship.orgcorcept.comcorcept.com
Interactive Table: Effects of this compound in Animal Models of Hypercortisolism
| Model System | Parameter Measured | Effect of Glucocorticoid Excess | Effect of this compound | Significance (p-value) | Source |
|---|---|---|---|---|---|
| Mice with Corticosterone Exposure | Insulin Levels | Hyperinsulinemia | Partially prevented hyperinsulinemia | < 0.001 | nih.gov |
| Mice with Corticosterone Exposure | Insulin Resistance (HOMA-IR) | Increased | Lowered HOMA-IR | < 0.01 | nih.gov |
| Mice | HPA Axis Disinhibition (Corticosterone levels) | N/A | Modest and transient increase | P < 0.001 (vs. mifepristone) | nih.gov |
| Mouse Pituitary Cells | ACTH Release | Suppressed by dexamethasone | Less potent than mifepristone in counteracting suppression | N/A | nih.gov |
| Human PBMCs (in vitro) | T-cell Activation | Suppressed by cortisol | Restored activation | < 0.001 | corcept.com |
| Human PBMCs (in vitro) | TNFα & IFNγ Secretion | Suppressed by cortisol | Restored secretion | P=0.006 & P=0.05 | corcept.com |
Effects on Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity
Translational Linkages from Preclinical to Clinical Observations
The development of this compound has been strongly guided by a translational approach, where fundamental preclinical discoveries about the role of the glucocorticoid receptor (GR) in disease pathology have directly informed clinical investigation. A significant body of evidence from laboratory and animal studies established the foundational hypothesis for this compound's clinical application: selective GR modulation can reverse glucocorticoid-mediated pathology in metabolic disorders and overcome chemotherapy resistance in oncology. nih.govtandfonline.comaacrjournals.org
Preclinical research has highlighted that elevated levels of glucocorticoids, such as cortisol, can drive resistance to cytotoxic agents by activating the GR. aacrjournals.orgcorcept.com This activation leads to the upregulation of anti-apoptotic genes, including serum/glucocorticoid-regulated kinase 1 (SGK1) and dual-specificity phosphatase 1 (DUSP1), which in turn suppress the apoptotic pathways that chemotherapies like taxanes rely on to be effective. nih.govcorcept.com In vitro studies using various cancer cell lines were pivotal in demonstrating this mechanism. For instance, in OVCAR5 ovarian cancer cells and MIA PaCa-2 pancreatic cancer cells, this compound was shown to counteract the anti-apoptotic effects of glucocorticoids and restore the cytotoxic efficacy of paclitaxel. nih.govaacrjournals.orgportico.orgoup.com
These in vitro findings were substantiated in in vivo animal models. In xenograft models of pancreatic cancer using MIA PaCa-2 cells, the combination of this compound with paclitaxel resulted in significantly greater tumor growth inhibition and delayed time to progression compared to paclitaxel monotherapy. nih.govoup.comnih.gov Similarly, in mouse models designed to mimic the metabolic dysregulation of Cushing's syndrome, this compound treatment effectively prevented corticosterone-induced hyperinsulinemia and immunosuppression. bioscientifica.com A key preclinical finding was that this compound induced only a modest disinhibition of the hypothalamic-pituitary-adrenal (HPA) axis in mice when compared to the non-selective GR antagonist mifepristone. bioscientifica.com
These robust preclinical data provided a clear rationale for advancing this compound into clinical trials for both Cushing's syndrome and solid tumors. The clinical observations have, in many respects, mirrored the preclinical predictions. In a Phase 2 study of patients with Cushing's syndrome, this compound led to clinical improvements in hypertension and glucose metabolism. frontiersin.org Notably, the increases in ACTH and cortisol levels in patients treated with this compound were substantially less than those typically seen with mifepristone, a clinical finding that directly corresponds to the modest HPA axis effects observed in preclinical mouse models. bioscientifica.com
The journey of this compound from laboratory to clinic serves as a clear example of translational science. The consistent findings—from reversing cortisol-induced apoptosis in cell cultures to improving chemotherapy outcomes in patients—underscore the direct linkage between the preclinical understanding of GR signaling and the observed clinical activity of this selective GR modulator. nih.govascopubs.org
Interactive Data Table: Translational Linkages of this compound
Explore the connection between preclinical findings and clinical observations for this compound.
| Preclinical Model/Study Type | Key Preclinical Finding | Clinical Trial Phase/Population | Corresponding Clinical Observation |
| OVCAR5 & MIA PaCa-2 Cancer Cell Lines | This compound reversed glucocorticoid-induced resistance to paclitaxel by restoring apoptosis. nih.govaacrjournals.orgportico.org | Phase 2, Platinum-Resistant Ovarian Cancer | Intermittent this compound with nab-paclitaxel improved progression-free and overall survival vs. nab-paclitaxel alone. ascopubs.orgclinicaltrialsarena.com |
| MIA PaCa-2 Xenograft Mouse Model | Combination of this compound and paclitaxel significantly reduced tumor growth and delayed progression compared to paclitaxel alone. nih.govoup.comnih.gov | Phase 1/2, Advanced Solid Tumors | Durable disease control was achieved in heavily pretreated patients receiving this compound plus nab-paclitaxel. nih.govnih.gov |
| Mouse Model of Hypercortisolism | This compound prevented corticosterone-induced hyperinsulinemia and immunosuppression. bioscientifica.com | Phase 2, Cushing's Syndrome | Patients showed improvements in hyperglycemia and hypertension. frontiersin.org |
| Mouse Model (HPA Axis) | This compound caused only modest disinhibition of the HPA axis compared to mifepristone. bioscientifica.com | Phase 2, Cushing's Syndrome | Increases in serum ACTH and cortisol were substantially less than those typically observed with mifepristone. bioscientifica.com |
| Human HEK-293 Cells & Whole Blood RNA Analysis | This compound potently antagonized GR signaling and suppressed GR target genes (e.g., SGK1, DUSP1). nih.govcorcept.combioscientifica.com | Phase 1/3, Solid Tumors (Ovarian, Pancreatic) | This compound plus nab-paclitaxel suppressed cortisol target genes, confirming on-target GR modulation in patients. nih.govcorcept.comoup.com |
Pharmacological Profile of Relacorilant
Pharmacodynamics of Relacorilant in Human Subjects
The pharmacodynamic profile of this compound in humans demonstrates its ability to counteract the physiological effects of glucocorticoids.
Studies in healthy volunteers have shown that this compound can effectively reverse the biological changes induced by the administration of prednisone (B1679067), a synthetic glucocorticoid. tandfonline.comresearchgate.netoup.com A single 500 mg dose of this compound, as well as a daily dose of 250 mg for 14 days, was shown to reverse the effects of a 25 mg dose of prednisone. tandfonline.com
Administration of glucocorticoids like prednisone is known to cause rapid changes in circulating immune cell populations. researchgate.netoup.com Specifically, it leads to a decrease in eosinophils and lymphocytes and an increase in neutrophils. researchgate.netoup.comportico.org this compound has been shown to ameliorate these prednisone-induced effects, helping to normalize the counts of these immune cells. researchgate.netoup.comportico.orgbioscientifica.com In a phase 2 study involving patients with Cushing syndrome, treatment with this compound resulted in a statistically significant increase in eosinophil count. nih.govfrontiersin.org
Table 1: Effect of this compound on Prednisone-Induced Changes in Immune Cells
| Immune Cell | Effect of Prednisone | Effect of this compound |
|---|---|---|
| Eosinophils | Decrease | Increase/Reversal of Decrease researchgate.netoup.comportico.orgbioscientifica.com |
| Lymphocytes | Decrease | Reversal of Decrease researchgate.netoup.comportico.orgbioscientifica.com |
Glucocorticoid excess is known to suppress bone formation, which is reflected by a decrease in serum osteocalcin (B1147995), a marker of bone turnover. nih.govgoogle.com Studies have demonstrated that this compound can counteract this effect. In healthy individuals, this compound administration helped to increase osteocalcin levels that were suppressed by prednisone. researchgate.netoup.comportico.org Furthermore, in patients with Cushing syndrome, treatment with this compound was associated with a significant increase in serum osteocalcin levels from baseline. nih.govfrontiersin.orgmedpagetoday.com
This compound's mechanism of action involves the direct antagonism of the glucocorticoid receptor, leading to the suppression of GR-dependent gene expression. tandfonline.comnih.gov Clinical studies have confirmed this on-target effect. In a phase I study, RNA profiling after 15 days of treatment with this compound in combination with nab-paclitaxel revealed the suppression of GR-dependent genes such as PTGS2, CXCL8, PTGER4, and IDO1. tandfonline.comnih.gov Changes in the expression of prednisone-induced genes like CD163 and IGF2R also correlated with the response to therapy. tandfonline.com In preclinical studies, this compound has also been shown to suppress anti-apoptotic genes like SGK1 and DUSP1 that are upregulated by glucocorticoids. ascopubs.org
Reversal of Prednisone-Induced Biological Effects
Changes in Immune Cell Populations (e.g., Eosinophils, Lymphocytes, Neutrophils)
Pharmacokinetics of this compound
The pharmacokinetic properties of this compound describe its movement within the body.
This compound is an orally administered drug. tandfonline.comclinicaltrials.gov Following oral administration, the absorption of this compound is rapid. tandfonline.com In clinical studies, the time to reach peak plasma concentration (Tmax) has been observed to range from 0.75 to 2.0 hours. tandfonline.com
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Prednisone |
| Nab-paclitaxel |
| Dexamethasone (B1670325) |
| Cortisol |
| Mifepristone (B1683876) |
| Midazolam |
| Pioglitazone |
| Tolbutamide |
| Carboplatin |
| Gemcitabine (B846) |
| Pembrolizumab (B1139204) |
| Ketoconazole |
| Metyrapone |
| Osilodrostat |
| Mitotane |
| Pasireotide |
Metabolism and Enzyme Pathways
The metabolic journey of this compound within the body is a complex process primarily occurring in the liver. corcept.comendocrine-abstracts.org In vitro studies have established that its biotransformation is handled by multiple enzymatic systems. onderzoekmetmensen.nlonderzoekmetmensen.nl The key pathways involved are oxidation by cytochrome P450 (CYP) enzymes and reduction by carbonyl reductases. corcept.comonderzoekmetmensen.nlonderzoekmetmensen.nl
In vitro investigations have extensively characterized the interaction of this compound with various cytochrome P450 isoforms. nih.gov These studies, which assessed the inhibition of eight major CYP enzymes, revealed that this compound demonstrates a notable inhibitory effect on specific enzymes while having a negligible impact on others. nih.gov
Specifically, this compound was identified as a potent inhibitor of CYP2C8 and a moderate inhibitor of CYP3A4 and CYP2C9. nih.gov Conversely, it did not meaningfully affect the activity of CYP1A2, CYP2B6, CYP2C19, CYP2D6, or CYP3A5 in vitro. nih.govportico.org Furthermore, experiments conducted in human hepatocytes showed that this compound does not induce the activity of CYP1A2, CYP2B6, or CYP3A4. nih.gov
| Enzyme | Substrate Used in Assay | Finding | IC₅₀ (µM) | Reference |
| CYP3A4 | Midazolam | Moderate Inhibition (in vitro) | 1.32 | nih.gov |
| CYP2C8 | Amodiaquine (B18356) | Potent Inhibition (in vitro) | 0.21 | nih.gov |
| CYP2C9 | Diclofenac (B195802) | Moderate Inhibition (in vitro) | 2.0 | nih.gov |
| CYP3A5 | Midazolam | No meaningful effect (in vitro) | N/A | nih.gov |
| CYP1A2 | Tacrine | No meaningful effect (in vitro) | N/A | nih.gov |
| CYP2B6 | Bupropion | No meaningful effect (in vitro) | N/A | nih.gov |
| CYP2C19 | (S)-mephenytoin | No meaningful effect (in vitro) | N/A | nih.gov |
| CYP2D6 | Bufuralol | No meaningful effect (in vitro) | N/A | nih.gov |
| IC₅₀: The half maximal inhibitory concentration, representing the concentration of a substance needed to inhibit a given biological process by half. |
While in vitro results pointed towards potential interactions with CYP3A4, CYP2C8, and CYP2C9, subsequent clinical evaluations in human subjects clarified the in vivo relevance of these findings. nih.gov In vivo studies confirmed that this compound is a strong inhibitor of CYP3A. nih.govnih.gov This was demonstrated by a significant, greater than eight-fold increase in the plasma concentration of midazolam, a known CYP3A substrate, when co-administered with this compound. nih.govnih.gov This indicates that the clearance of drugs highly dependent on the CYP3A pathway is likely to be reduced in the presence of this compound. nih.gov
However, importantly, the inhibitory effects on CYP2C8 and CYP2C9 observed in vitro did not translate to a clinical setting. nih.gov In vivo studies showed no inhibition of CYP2C8 or CYP2C9 activity. nih.govnih.gov
Involvement of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C8, CYP3A5)
Elimination and Half-Life Considerations
This compound is eliminated from the body primarily through hepatic metabolism. corcept.comendocrine-abstracts.org Pharmacokinetic studies in healthy human subjects have characterized its elimination profile following oral administration. The compound is absorbed rapidly and is eliminated with a mean half-life that ranges from 11 to 19 hours. nih.gov Other studies have reported a mean elimination half-life of 11.4 to 18.9 hours for doses of 50 mg or greater and a half-life of 17 to 19 hours at dosages of 150 mg or more. portico.orgtandfonline.com With daily administration, plasma concentrations of this compound reach a steady state by the seventh day. nih.govtandfonline.com A known active metabolite, CORT-125201, has been identified, with its peak concentration and total exposure being approximately 2-8% of the parent this compound values. portico.org
It is noteworthy that there are significant differences in the half-life of this compound between species. bioscientifica.com In preclinical studies involving mice, the plasma half-life was considerably shorter, measured at 1.62 hours after oral dosing. bioscientifica.com
| Parameter | Finding | Species | Reference |
| Mean Elimination Half-Life | 11 - 19 hours | Human | nih.gov |
| Mean Elimination Half-Life (≥50 mg dose) | 11.4 - 18.9 hours | Human | portico.org |
| Mean Elimination Half-Life (≥150 mg dose) | 17 - 19 hours | Human | tandfonline.com |
| Time to Steady State (daily dosing) | By Day 7 | Human | nih.govtandfonline.com |
| Plasma Half-Life (oral dosing) | 1.62 hours | Mouse | bioscientifica.com |
| Plasma Half-Life (i.v. dosing) | 0.69 hours | Mouse | bioscientifica.com |
Clinical Research and Therapeutic Efficacy
Relacorilant in Endogenous Hypercortisolism (Cushing's Syndrome)
This compound is a selective glucocorticoid receptor (GR) modulator being investigated for the treatment of endogenous hypercortisolism, also known as Cushing's syndrome. endocrine-abstracts.orgcorcept.com This condition arises from excessive cortisol activity and leads to a wide range of comorbidities, including hypertension, hyperglycemia, central obesity, fatigue, and cognitive disturbances. nih.govhcplive.com this compound competitively antagonizes cortisol by binding to the glucocorticoid receptor. endocrine-abstracts.orgcorcept.com Unlike some other treatments, it does not bind to the progesterone (B1679170) receptor, which may help avoid certain side effects. endocrine-abstracts.orgbusinesswire.com Its efficacy has been evaluated in a series of clinical trials designed to assess its impact on the clinical manifestations of the disease. nih.gov
Early clinical development for this compound included Phase 1 studies in healthy volunteers and a Phase 2 trial focused on patients with Cushing's syndrome. cushingsdiseasenews.comnih.gov The Phase 2 study (NCT02804750) was a key dose-finding investigation conducted at multiple sites in the United States and Europe to evaluate the efficacy and safety of the compound in patients with hypercortisolism. nih.govnih.govfrontiersin.org This trial enrolled adults with Cushing's syndrome who also presented with hypertension and/or hyperglycemia. nih.gov The study's design was intended to inform the structure of later-phase trials. nih.gov
A Phase 1 trial involving healthy volunteers determined that this compound was generally safe and well-tolerated. cushingsdiseasenews.com Further evaluation in three clinical studies, including the Phase 2 trial in patients with Cushing's syndrome, showed no notable changes in electrocardiogram parameters or prolongation of the heart rate-corrected QT interval (QTc), even at supratherapeutic doses. nih.gov
The Phase 2 study (NCT02804750) provided the first evidence of clinical efficacy in the target patient population. nih.govcushingsdiseasenews.com In this open-label trial, 35 patients were enrolled and 34 received treatment. nih.gov The study was designed with two dose groups: a low-dose group and a high-dose group, to assess dose-response. nih.govfrontiersin.org Observations from this study indicated that this compound provided clinical benefits without causing undesirable antiprogesterone effects, such as drug-induced vaginal bleeding, or drug-induced hypokalemia. nih.govnih.gov
The primary goal of the Phase 2 trial was to evaluate improvements in the clinical manifestations of hypercortisolism, particularly hypertension and hyperglycemia. nih.gov For patients with high blood pressure, a clinical response was defined as a decrease of at least 5 mmHg in mean systolic or diastolic blood pressure. nih.govnih.gov For those with high blood sugar, a response was defined by criteria such as a decrease in HbA1c of 0.5% or more, or a significant decrease in glucose levels during an oral glucose tolerance test. nih.govnih.gov
The results demonstrated that this compound improved both hypertension and hyperglycemia parameters. frontiersin.org A greater response was observed in the high-dose group compared to the low-dose group, suggesting a dose-dependent effect. nih.govfrontiersin.org
Table 1: Phase 2 Clinical Trial (NCT02804750) Responder Rates
| Comorbidity | Low-Dose Group Response Rate | High-Dose Group Response Rate |
|---|---|---|
| Hypertension | 41.7% (5 of 12 patients) | 63.6% (7 of 11 patients) |
| Hyperglycemia | 15.4% (2 of 13 patients) | 50.0% (6 of 12 patients) |
Data sourced from a Phase 2, open-label, dose-finding study in patients with Cushing's syndrome. nih.govnih.gov
Following the promising results from Phase 2, this compound advanced to pivotal Phase 3 trials, including the GRACE (NCT03697109) and GRADIENT (NCT04308590) studies. endocrine-abstracts.orghcplive.comcorcept.com These trials were designed to further evaluate the efficacy and safety of this compound in patients with endogenous Cushing's syndrome and concurrent hypertension and/or hyperglycemia. endocrine-abstracts.org The GRACE trial consisted of two parts: an initial 22-week open-label phase with 152 patients, followed by a 12-week double-blind, randomized withdrawal phase for patients who showed improvement. hcplive.comcorcept.comcorcept.com A long-term, open-label extension (OLE) study (NCT03604198) was also established to assess the long-term effects for patients who completed the parent studies. endocrine-abstracts.orgtheeducatedpatient.comcorcept.com
Data from the GRACE trial's open-label portion showed that approximately five months of treatment with this compound led to clinically meaningful and statistically significant improvements in hypertension and hyperglycemia. cushingsdiseasenews.comcorcept.com Patients also experienced improvements in body weight and waist circumference. cushingsdiseasenews.comcorcept.com
The long-term extension study, which followed 116 patients for up to six years, demonstrated that these cardiometabolic improvements were durable. theeducatedpatient.comcorcept.compatsnap.com Patients showed continued and significant reductions in blood pressure, along with sustained glycemic control and weight stabilization over a multi-year period. theeducatedpatient.comcorcept.comcorcept.com
Table 2: Cardiometabolic Improvements in GRACE Open-Label Phase (22 Weeks)
| Parameter | Mean Reduction |
|---|---|
| HbA1c | 0.3% |
| Fasting Glucose | 12.4 mg/dL |
Findings from the open-label portion of the GRACE Phase 3 trial. cushingsdiseasenews.com
In the long-term extension study, significant blood pressure reductions were observed at the 24-month mark, measured by 24-hour ambulatory blood pressure monitoring. theeducatedpatient.compatsnap.com Patients who had been switched to a placebo in the GRACE randomized withdrawal phase and later resumed this compound in the extension study saw a reversal of deterioration and further improvements in blood pressure. theeducatedpatient.compatsnap.com
Table 3: Blood Pressure Reductions in Long-Term Extension Study (at 24 Months)
| Blood Pressure Measurement | Mean Reduction from Baseline | Statistical Significance (p-value) |
|---|---|---|
| Systolic Blood Pressure | 10.0 mm Hg | 0.012 |
| Diastolic Blood Pressure | 7.3 mm Hg | 0.016 |
Data from a Phase 3 long-term, open-label extension study in patients with hypercortisolism. corcept.compatsnap.comcorcept.com
Beyond cardiometabolic benefits, the clinical trial program for this compound also assessed its impact on other aspects of Cushing's syndrome. cushingsdiseasenews.com Data from the open-label portion of the GRACE trial indicated that treatment with this compound led to significant improvements in cognitive impairments and patients' quality of life. cushingsdiseasenews.comcorcept.com These findings suggest that the therapeutic benefits of this compound may extend to the neuropsychiatric symptoms commonly associated with hypercortisolism. cushingsdiseasenews.com
Durable Cardiometabolic Improvements (e.g., Blood Pressure Reduction, Glycemic Control, Weight Stabilization)
Comparative Efficacy and Safety Profile versus Existing Therapies (e.g., Mifepristone)
This compound is a selective glucocorticoid receptor (GR) antagonist, a characteristic that distinguishes it from other GR antagonists like mifepristone (B1683876). endocrine-abstracts.orgfrontiersin.org While both drugs have shown effectiveness in managing conditions like Cushing's syndrome, their receptor selectivity profiles differ. endocrine-abstracts.orgportico.org Mifepristone also has an affinity for the progesterone receptor, which can lead to side effects such as endometrial thickening and vaginal bleeding in women. endocrine-abstracts.orgfrontiersin.org In contrast, this compound's high selectivity for the GR means it does not bind to the progesterone receptor, thus avoiding these particular adverse effects. endocrine-abstracts.orgresearchgate.net
In the context of Cushing's syndrome, preliminary evidence suggests that this compound can effectively improve glucose metabolism and blood pressure. endocrine-abstracts.orgfrontiersin.org Studies have shown that this compound can lead to clinically meaningful improvements in hypertension and hyperglycemia. nih.gov While direct comparative studies are limited, the distinct safety profile of this compound, particularly its lack of anti-progestin activity, presents a potential advantage over mifepristone. endocrine-abstracts.orgportico.org
This compound in Oncological Contexts
The role of glucocorticoid receptors in cancer has become an area of significant research interest. researchgate.net High GR expression in some tumors is associated with a poor prognosis and resistance to chemotherapy. cancernetwork.comonclive.comoncologynewscentral.com This has led to the investigation of GR modulators like this compound as a strategy to enhance the efficacy of cytotoxic chemotherapy. cancernetwork.comonclive.com
Ovarian Cancer (Platinum-Resistant/Refractory)
In platinum-resistant ovarian cancer, a setting with limited treatment options, glucocorticoid receptor modulation has emerged as a promising therapeutic strategy. tandfonline.comascopubs.org
Rationale for Glucocorticoid Receptor Modulation in Chemotherapy Resistance
Preclinical and early clinical data indicate that the overexpression of the glucocorticoid receptor in solid tumors, including ovarian cancer, is linked to poor outcomes. onclive.comonclive.com This overexpression is thought to contribute to chemoresistance by promoting cell survival pathways and accelerating the epithelial-mesenchymal transition, a process that fuels tumor progression. researchgate.netonclive.com Glucocorticoids, acting through the GR, can counteract the apoptotic (cell death) effects of chemotherapy. oncologynewscentral.com By blocking this interaction, selective GR modulators like this compound aim to restore the cancer cells' sensitivity to chemotherapy. tandfonline.comascopubs.orgonclive.com In vitro studies have demonstrated that this compound can reverse the negative effects of glucocorticoids on the efficacy of paclitaxel (B517696). nih.gov
Phase 1/2 Studies of this compound Plus Nab-Paclitaxel in Advanced Solid Tumors
To explore the potential of GR modulation in a clinical setting, Phase 1/2 studies were initiated to evaluate this compound in combination with the chemotherapeutic agent nab-paclitaxel in patients with advanced solid tumors, including ovarian cancer. tandfonline.comascopubs.org Nab-paclitaxel was selected as the combination partner because it does not require premedication with corticosteroids, which could interfere with the action of this compound. onclive.comonclive.com
Determination of Recommended Phase 2 Dosing Regimens (Continuous vs. Intermittent)
The initial phase of these studies focused on determining the optimal dosing schedule for this compound in combination with nab-paclitaxel. ascopubs.org Two primary dosing regimens were investigated: a continuous daily dosing schedule and an intermittent dosing schedule where this compound was administered the day before, the day of, and the day after the nab-paclitaxel infusion. tandfonline.comascopubs.org The intermittent dosing schedule was ultimately recommended for further investigation in Phase 3 trials, as it demonstrated a more favorable safety profile while maintaining promising clinical activity. tandfonline.comonclive.com
Preliminary Antitumor Activity and Durable Disease Control
Early-phase studies of this compound combined with nab-paclitaxel have shown encouraging signs of antitumor activity in patients with recurrent, platinum-resistant ovarian cancer. cancernetwork.comtandfonline.com In a Phase 1/2 study involving patients with advanced solid tumors, 38% of those with ovarian cancer achieved durable disease control, defined as a complete or partial response or stable disease for at least 16 weeks. ascopubs.org
A subsequent randomized, open-label Phase 2 study provided more specific data on the efficacy of the combination in platinum-resistant/refractory ovarian cancer. ascopubs.org The results from this trial are summarized in the table below.
Table 1: Efficacy of this compound and Nab-Paclitaxel in Platinum-Resistant/Refractory Ovarian Cancer (Phase 2 Study)
| Endpoint | Intermittent this compound + Nab-Paclitaxel | Continuous this compound + Nab-Paclitaxel | Nab-Paclitaxel Monotherapy |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 5.6 months | 5.3 months | 3.8 months |
| PFS Hazard Ratio (HR) vs. Monotherapy | 0.66 (P = .038) | 0.83 (P = .329) | - |
| Median Overall Survival (OS) | 13.9 months | 11.3 months | 12.2 months |
| OS Hazard Ratio (HR) vs. Monotherapy | 0.67 (P = .066) | 0.85 (P = .447) | - |
| Objective Response Rate (ORR) | 35.7% | 35.2% | 35.8% |
Data sourced from a randomized, open-label Phase 2 study. oncnursingnews.com
Table 2: Key Efficacy Results from the Phase 3 ROSELLA Trial
| Endpoint | This compound + Nab-Paclitaxel | Nab-Paclitaxel Monotherapy | Hazard Ratio (HR) (95% CI) | P-value |
|---|---|---|---|---|
| Median Progression-Free Survival (BICR) | 6.54 months | 5.52 months | 0.70 (0.54-0.91) | 0.0076 |
| Median Overall Survival (Interim Analysis) | 15.97 months | 11.50 months | 0.69 (0.52-0.92) | 0.0121 |
| Objective Response Rate (ORR) | 36.9% | 30.1% | - | 0.17 |
BICR: Blinded Independent Central Review. Data presented at the 2025 ASCO Annual Meeting and published in The Lancet. cancernetwork.comtargetedonc.com
These findings suggest that the combination of this compound and nab-paclitaxel has the potential to become a new standard of care for patients with platinum-resistant ovarian cancer. medscape.comcorcept.com
Phase 2 Randomized Controlled Study Outcomes
Progression-Free Survival (PFS) and Duration of Response (DOR)
Pancreatic Ductal Adenocarcinoma (mPDAC)
Preclinical studies have provided a strong rationale for investigating this compound in pancreatic cancer. oup.comnih.govaacrjournals.org Glucocorticoids have been shown to diminish the effectiveness of chemotherapy in various solid tumor models, including pancreatic cancer. oup.com This resistance is thought to be mediated by the activation of the glucocorticoid receptor (GR), which in turn activates tumor survival genes. oup.com
In pancreatic cancer cell lines (MIA PaCa-2), the addition of cortisol was found to inhibit apoptosis induced by paclitaxel. oup.com this compound was able to reverse this effect, thereby restoring the apoptotic activity of paclitaxel. oup.com Furthermore, in xenograft models of pancreatic cancer, the combination of this compound and paclitaxel led to a significant reduction in tumor growth and a delay in disease progression compared to paclitaxel alone. oup.comnih.gov These preclinical findings suggest that by modulating the GR, this compound can enhance the chemosensitivity of pancreatic tumors. oup.comnih.gov
Based on the encouraging preclinical data, the RELIANT study (NCT04329949), a Phase 3, open-label, single-arm trial, was initiated to evaluate this compound in combination with nab-paclitaxel for patients with metastatic pancreatic ductal adenocarcinoma (mPDAC) who had received at least two prior lines of therapy. oup.comcorcept.comcorcept.com The primary endpoint of the study was the objective response rate (ORR). oup.comcorcept.com
An interim analysis of the first 43 enrolled patients was conducted. corcept.comcorcept.com Of the 31 patients evaluable for efficacy, no confirmed responses were observed, and the study was subsequently discontinued (B1498344) as it did not meet the pre-specified threshold for ORR. oup.comcorcept.comresearchgate.net However, two patients (6.5%) had unconfirmed partial responses, and 15 patients (48.4%) achieved stable disease. oup.comresearchgate.net Reductions in target lesion size were noted in 14 of the 31 evaluable patients (45.2%). oup.comresearchgate.net
The median PFS and OS in this heavily pretreated population were 2.4 months and 3.9 months, respectively. oup.comresearchgate.netpatsnap.com While the study did not meet its primary endpoint, it demonstrated modest antitumor activity. oup.comcorcept.comresearchgate.net
Table 3: RELIANT Study (Phase 3) Outcomes in mPDAC
| Endpoint | Result |
|---|---|
| Objective Response Rate (ORR) | 0% (confirmed) |
| Unconfirmed Partial Response | 6.5% |
| Stable Disease | 48.4% |
| Median Progression-Free Survival (PFS) | 2.4 months |
Clinical Evaluation in the RELIANT Study (Phase 3)
Objective Response Rate and Disease Control
In clinical research, the efficacy of this compound, particularly when combined with other chemotherapeutic agents, has been evaluated by metrics such as objective response rate (ORR) and disease control. The RELIANT study, an open-label, single-arm trial, investigated the combination of this compound with nab-paclitaxel in patients with metastatic pancreatic ductal adenocarcinoma (mPDAC) who had undergone at least two prior lines of therapy. oup.com
Of the 43 patients enrolled, 31 were evaluable for the primary efficacy endpoint of ORR. oup.com The study was discontinued after an interim analysis showed it did not meet the prespecified threshold for confirmed responses. oup.com However, the results provided insight into the combination's activity in a heavily pretreated population. oup.com Two patients (6.5%) achieved an unconfirmed partial response, and 15 patients (48.4%) had stable disease. oup.com Furthermore, a reduction in the size of target lesions was observed in 14 of the 31 evaluable patients (45.2%). oup.com Earlier phase studies in various solid tumors also showed that this compound in combination with nab-paclitaxel resulted in durable disease control, defined as a complete response, partial response, or stable disease lasting 16 weeks or more, in 33% of response-evaluable patients. nih.gov
Efficacy of this compound plus Nab-Paclitaxel in mPDAC (RELIANT Study)
| Efficacy Endpoint | Number of Patients (N=31) | Percentage |
|---|---|---|
| Unconfirmed Partial Response | 2 | 6.5% |
| Stable Disease | 15 | 48.4% |
Analysis of Cortisol Target Gene Suppression
A key mechanism of this compound is the antagonism of the glucocorticoid receptor (GR), which in turn modulates the expression of genes regulated by cortisol. oup.comnih.gov Pharmacodynamic analyses from clinical trials have confirmed this on-target effect. In the RELIANT study, RNA analysis of whole blood samples demonstrated that the combination of this compound and nab-paclitaxel suppressed a panel of eight pre-specified cortisol target genes. oup.com
This panel of genes was selected based on prior research showing their upregulation in response to the GR agonist prednisone (B1679067). The suppressed genes of interest included RGS2, DUSP1, MCL1, STAT1, PTGS2, GILZ, GSK3B, and SGK1. oup.com Similarly, a Phase 1 study in patients with advanced solid tumors found that this compound plus nab-paclitaxel systemically suppressed the expression of canonical GR-controlled genes, such as ptgs2, which codes for COX2. nih.govascopubs.org That study also noted suppression of genes encoding for candidate-immunomodulatory drug targets, including cxcl8, ptger4, and ido1. nih.govascopubs.org This suppression of GR-regulated genes is believed to counteract cortisol's anti-apoptotic effects, potentially restoring or enhancing the efficacy of chemotherapy. nih.gov
Prostate Cancer (High-Risk Localized and Castration-Resistant)
The role of this compound in treating prostate cancer is an active area of investigation, particularly in high-risk localized disease. tandfonline.comuchicagomedicine.org A randomized Phase II clinical trial (NCT05726292) is currently evaluating the efficacy of adding this compound to the androgen receptor antagonist enzalutamide (B1683756) and androgen deprivation therapy (ADT) for patients with high-risk localized prostate cancer prior to surgery. uchicagomedicine.orgclinicaltrials.govcancer.gov
The rationale for this study is based on the understanding that prostate cancer cells often rely on androgens for growth. uchicagomedicine.org Enzalutamide works by blocking these hormones. uchicagomedicine.orgclinicaltrials.gov The study aims to determine if combining these standard treatments with the glucocorticoid receptor antagonist this compound is safe and effective in improving surgical outcomes and delaying the time to metastasis. uchicagomedicine.orgclinicaltrials.gov
Adrenocortical Carcinoma with Glucocorticoid Excess
This compound is being studied as a potential treatment for patients with adrenocortical carcinoma (ACC), a rare and aggressive cancer, especially in cases accompanied by glucocorticoid excess (hypercortisolism). nih.govcorcept.com Excess cortisol is associated with decreased survival in ACC patients and its immunosuppressive effects may limit the effectiveness of immunotherapies like checkpoint inhibitors. nih.govcorcept.com
A Phase 1b, open-label clinical trial (NCT04373265) is investigating the safety and efficacy of this compound in combination with the checkpoint inhibitor pembrolizumab (B1139204) in patients with advanced, unresectable, or metastatic ACC and documented hypercortisolism. nih.govclinicaltrials.govstanford.edu The primary hypothesis of this trial is that by antagonizing the glucocorticoid receptor, this compound can mitigate the immunosuppressive effects of excess cortisol. nih.govcorcept.comcorcept.com This may, in turn, enhance the anti-tumor immune response and the cancer-killing effects of pembrolizumab in this patient population. nih.govcorcept.comcorcept.com The trial plans to enroll approximately 20 patients with advanced ACC and excess glucocorticoid production. nih.gov
Drug Interaction Profile and Mechanistic Aspects of Safety
Cytochrome P450 Enzyme Inhibition and Induction
The potential for relacorilant to act as a perpetrator of cytochrome P450 (CYP) mediated drug-drug interactions (DDIs) has been evaluated through both in vitro and in vivo studies. eventscribe.net These assessments are critical as the compound is expected to be co-administered with other medications in its target indications. eventscribe.net
In Vitro Assessments of CYP Inhibition (e.g., CYP1A2, 2C9, 2C19, 2D6, 2B6, 2C8, 3A4, 3A5)
In vitro studies using human liver microsomes and a cocktail approach have been conducted to determine the inhibitory potential of this compound against major CYP isoforms. eventscribe.netlarvol.com The assessments, using this compound concentrations up to 10 µM, revealed that the compound has an inhibitory effect on CYP3A4, CYP2C8, and CYP2C9. eventscribe.netnibn.go.jpnibiohn.go.jp Specifically, this compound was identified as a potent inhibitor of the CYP2C8-mediated metabolism of amodiaquine (B18356) (IC₅₀ of 0.21 µM) and a moderate inhibitor of CYP3A4-mediated metabolism of midazolam (IC₅₀ of 1.32 µM) and CYP2C9-mediated metabolism of diclofenac (B195802) (IC₅₀ of 2.0 µM). eventscribe.net
Conversely, these in vitro evaluations demonstrated that this compound does not meaningfully inhibit the activity of several other key enzymes, including CYP1A2, CYP2B6, CYP2C19, CYP2D6, and CYP3A5. eventscribe.netdrugbank.com Furthermore, in vitro assays in human hepatocytes showed that this compound did not cause meaningful induction of CYP1A2, CYP2B6, or CYP3A4. eventscribe.net
Table 1: In Vitro Inhibition of Human CYP Isoforms by this compound
| CYP Isoform | Probe Substrate | IC₅₀ (µM) | Inhibition Potential |
|---|---|---|---|
| CYP3A4 | Midazolam | 1.32 | Moderate eventscribe.net |
| CYP2C8 | Amodiaquine | 0.21 | Strong eventscribe.net |
| CYP2C9 | Diclofenac | 2.0 | Moderate eventscribe.net |
| CYP1A2 | Tacrine | >10 | No meaningful effect eventscribe.netlarvol.com |
| CYP2C19 | (S)-mephenytoin | >10 | No meaningful effect eventscribe.netlarvol.com |
| CYP2D6 | Bufuralol | >10 | No meaningful effect eventscribe.netlarvol.com |
| CYP2B6 | Bupropion | >10 | No meaningful effect eventscribe.net |
| CYP3A5 | Midazolam | >10 | No meaningful effect eventscribe.net |
Data sourced from in vitro studies using human liver microsomes. eventscribe.net
In Vivo Evaluation of CYP Interactions (e.g., Strong CYP3A Inhibitor)
To ascertain the clinical relevance of the in vitro findings, a dedicated clinical study was performed in healthy subjects. eventscribe.net This study evaluated the in vivo effects of this compound on the pharmacokinetics of probe substrates for CYP3A (midazolam), CYP2C8 (pioglitazone), and CYP2C9 (tolbutamide). eventscribe.netnibn.go.jpnibiohn.go.jp
Consistent with the in vitro data, the clinical study confirmed that this compound is a strong inhibitor of CYP3A4 in vivo. eventscribe.netnibn.go.jpmedpath.com Co-administration of this compound resulted in a greater than 8-fold increase in the area under the concentration-time curve (AUC) for midazolam, a sensitive CYP3A4 substrate. nibn.go.jpnibiohn.go.jptargetmol.com
Interestingly, a discrepancy was observed between the in vitro and in vivo results for CYP2C8 and CYP2C9. eventscribe.net Despite showing inhibitory potential in laboratory assays, the clinical evaluation demonstrated that this compound did not cause clinically significant inhibition of CYP2C8 or CYP2C9 in vivo. eventscribe.netnibn.go.jpnibiohn.go.jp
Implications for Co-administered Medications Requiring CYP3A Clearance
The classification of this compound as a strong CYP3A4 inhibitor has significant implications for its clinical use. corcept.com Co-administration of this compound with drugs that are highly dependent on CYP3A4 for their metabolism and clearance is expected to result in markedly increased plasma concentrations of these medications. eventscribe.netnibn.go.jptargetmol.com This necessitates careful management of concomitant medications, potentially requiring dose adjustments or avoidance of certain drugs that have a narrow therapeutic window. onclive.com
An example of this interaction is seen with the co-administration of this compound and nab-paclitaxel, a chemotherapeutic agent partially metabolized by CYP3A4. larvol.comonderzoekmetmensen.nl Clinical studies have shown that co-administration leads to modestly increased nab-paclitaxel exposure. eventscribe.netlarvol.com This interaction is considered manageable, allowing for the combined use of the two agents with a small dose reduction of nab-paclitaxel. eventscribe.net
In contrast, because in vivo studies showed a lack of inhibition of CYP2C8 and CYP2C9, drugs that are substrates solely for these enzymes can be co-administered with this compound without the need for dose adjustments. eventscribe.netnibn.go.jpnibiohn.go.jp This provides a potential advantage over other glucocorticoid receptor antagonists, such as mifepristone (B1683876), which does inhibit CYP2C8 and CYP2C9 in vivo. eventscribe.netaacrjournals.org
P-glycoprotein (P-gp) Transport Modulation
The interaction of this compound with the efflux transporter P-glycoprotein (P-gp, also known as MDR1) has also been investigated to understand its potential to cause transporter-based drug-drug interactions. eventscribe.netcorcept.com
In vitro experiments using a Caco-2 cell monolayer system, a standard method for assessing P-gp interactions, showed that this compound inhibits P-gp-mediated transport. eventscribe.netcorcept.com These assays determined an IC₅₀ value of 1.3 µM for P-gp inhibition by this compound. eventscribe.net
Based on these findings, it is concluded that no dose adjustments are necessary for P-gp substrates when they are co-administered with this compound. corcept.com
Table 2: this compound Interaction with P-glycoprotein (P-gp)
| Assessment Type | Method/Substrate | Finding | Clinical Implication |
|---|---|---|---|
| In Vitro | Caco-2 cell monolayer assay | P-gp inhibition with IC₅₀ of 1.3 µM eventscribe.net | Potential for interaction identified. |
| In Vivo | DDI study with Dabigatran (B194492) Etexilate | Minimal-to-no impact on dabigatran plasma exposure (AUC) corcept.com | No dose adjustment needed for P-gp substrates. corcept.com |
Analysis of Adverse Event Mechanisms and Their Clinical Management
Hematological Effects (e.g., Neutropenia, Anemia)
In clinical trials, particularly those evaluating this compound in combination with chemotherapy agents like nab-paclitaxel, hematological adverse events such as neutropenia and anemia have been reported as common. onclive.comnih.gov In one study, neutropenia was the most frequent dose-limiting toxicity of the combination therapy. nih.gov
The mechanism underlying these hematological effects does not appear to be a direct myelosuppressive action of this compound itself. Instead, it is likely an indirect consequence of this compound's primary mechanism of action, which is the modulation of the glucocorticoid receptor (GR). nih.govtandfonline.com Glucocorticoids are known to induce cell-survival pathways that can lead to chemotherapy resistance. aacrjournals.orgnih.gov By blocking the GR, this compound reverses these anti-apoptotic effects, thereby enhancing the sensitivity of cancer cells to cytotoxic chemotherapy. tandfonline.comclinicaltrialsarena.comoncodaily.com
This enhancement of chemosensitivity is not limited to tumor cells but can also affect other rapidly dividing cell populations, such as hematopoietic progenitor cells in the bone marrow. Therefore, the increased incidence of neutropenia and anemia observed with the combination therapy is likely attributable to the potentiated effect of the co-administered chemotherapeutic agent (nab-paclitaxel) on the bone marrow. clinicaltrialsarena.com This is supported by findings that the incidence rate of these events was comparable between the combination arm and the nab-paclitaxel monotherapy arm when adjusted for the longer duration of treatment that this compound enabled. clinicaltrialsarena.com
The clinical management of these hematological effects has involved standard supportive care measures. For neutropenia, prophylactic administration of granulocyte colony-stimulating factor (G-CSF) has been used effectively to manage the risk. nih.govnih.gov
Dermatological Manifestations (e.g., Acne, Rashes, Hyperpigmentation)
In clinical studies, particularly those investigating this compound in combination with nab-paclitaxel for solid tumors, a higher frequency of dermatological adverse events has been observed than would be expected with nab-paclitaxel alone. aacrjournals.org These events have included a range of skin disorders such as rashes (including maculopapular and pruritic rashes), acne, acneiform dermatitis, dry skin, and pruritus. nih.govtandfonline.com
Specifically, in a phase 1 study involving patients with various solid tumors, skin disorders of any grade were reported in 54.8% of participants. nih.gov Skin hyperpigmentation was also noted in 26.0% of patients. nih.gov While many of these reactions were manageable, they led to dose interruption in 9.6% of patients for hyperpigmentation and in 2.7% for other skin disorders. nih.govtandfonline.com Acne was reported in 15.1% of patients, leading to a dose reduction in one case, and was typically managed with topical corticosteroids. nih.govtandfonline.com Some of these dermatological events, particularly hyperpigmentation, were considered to be related to this compound. aacrjournals.org The mechanisms underlying these manifestations are still under evaluation. aacrjournals.org
Table 1: Dermatological Adverse Events with this compound and Nab-Paclitaxel
| Adverse Event | Frequency (Any Grade) | Notes |
|---|---|---|
| Skin Disorders (including rash, acne, dry skin, pruritus) | 54.8% | Led to drug withdrawal or dose interruption in 2.7% of patients. nih.govtandfonline.com |
| Skin Hyperpigmentation | 26.0% | Led to drug withdrawal or dose interruption in 9.6% of patients. nih.govtandfonline.com |
| Acne/Acneiform Dermatitis | 15.1% | Managed with topical corticosteroids; led to dose reduction in 1.4% of patients. nih.govtandfonline.com |
Musculoskeletal Complaints (e.g., Back Pain, Pain in Extremities, Myopathy, Arthralgia)
Musculoskeletal complaints are among the most frequently reported treatment-emergent adverse events (TEAEs) in clinical trials of this compound for Cushing's syndrome. nih.gov In a phase 2 study, back pain was the most common TEAE, occurring in 31.4% of patients, while pain in extremities was reported in 22.9% of patients. nih.gov Arthralgia (joint pain) has also been noted as a common adverse event. clinicaltrials.gov
Myopathy, a more serious muscle-related adverse event, has also been reported. nih.govmedpagetoday.com In the phase 2 study, myopathy was one of the TEAEs that led to treatment discontinuation in more than one patient and was also reported as a serious TEAE in the high-dose group. nih.gov These musculoskeletal symptoms are often considered to be related to glucocorticoid withdrawal, a phenomenon that can occur with effective treatment for hypercortisolism. medpagetoday.comcorcept.com
Table 2: Musculoskeletal Adverse Events in this compound Cushing's Syndrome Trials
| Adverse Event | Frequency | Reference |
|---|---|---|
| Back Pain | 31.4% | nih.gov |
| Pain in Extremities | 22.9% | nih.gov |
| Arthralgia | Common TEAE | clinicaltrials.gov |
| Myopathy | Led to discontinuation in some patients; reported as a serious TEAE. | nih.govmedpagetoday.com |
Gastrointestinal Symptoms (e.g., Nausea, Diarrhea)
Gastrointestinal symptoms are common during treatment with this compound. In a phase 2 study of patients with Cushing's syndrome, nausea was reported by 22.9% of participants, and diarrhea was reported by 20.0%. nih.gov Similarly, in a study of this compound combined with nab-paclitaxel for metastatic pancreatic ductal adenocarcinoma, nausea was one of the most common adverse events. oup.com These symptoms are generally considered mild to moderate in severity. corcept.com Like some musculoskeletal complaints, nausea may also be a manifestation of glucocorticoid withdrawal. medpagetoday.comcorcept.com
Table 3: Gastrointestinal Adverse Events in this compound Clinical Trials
| Adverse Event | Frequency (Cushing's Syndrome Phase 2) | Notes |
|---|---|---|
| Nausea | 22.9% nih.gov | Also a common AE in oncology trials. oup.com May be related to glucocorticoid withdrawal. medpagetoday.comcorcept.com |
| Diarrhea | 20.0% nih.gov | Frequently reported in Cushing's syndrome trials. researchgate.netnih.gov |
Headache and Dizziness
Headache and dizziness are frequently reported adverse events in patients receiving this compound for Cushing's syndrome. cushingsdiseasenews.com A phase 2 clinical trial identified headache as a common TEAE, occurring in 25.7% of patients, while dizziness was reported in 20.0% of patients. nih.gov These central nervous system-related symptoms are often considered part of the spectrum of common side effects associated with the medication. cushingsdiseasenews.com
Peripheral Edema
Peripheral edema has been consistently observed as a common treatment-emergent adverse event in clinical trials of this compound for Cushing's syndrome. portico.org In a phase 2 study, peripheral edema was reported in 25.7% of patients. nih.govresearchgate.net
Theoretical Risks of Excessive GR Antagonism
Based on its mechanism of action as a glucocorticoid receptor (GR) antagonist, there is a theoretical risk of excessive GR antagonism with this compound treatment. onderzoekmetmensen.nlonderzoekmetmensen.nl This could manifest clinically with symptoms resembling adrenal insufficiency, such as weakness, tiredness, dizziness, nausea, vomiting, diarrhea, muscle aches, hypoglycemia, dehydration, and weight loss. onderzoekmetmensen.nlonderzoekmetmensen.nl
However, since this compound does not lower the levels of circulating cortisol, a biochemical diagnosis of excessive GR antagonism based on cortisol measurement is not feasible. onderzoekmetmensen.nlonderzoekmetmensen.nl Therefore, diagnosis must rely on careful clinical assessment of the patient's signs and symptoms. onderzoekmetmensen.nl In cases of suspected excessive GR antagonism, the proposed management involves interrupting the treatment and administering high doses of supplemental glucocorticoids to overcome the receptor blockade. onderzoekmetmensen.nlonderzoekmetmensen.nl It is noteworthy that despite this theoretical risk, no cases of adrenal insufficiency were reported in a long-term safety analysis of phase 2 and 3 trial data. corcept.com
Distinction from Mifepristone-Associated Adverse Events (e.g., Endometrial Hypertrophy, Irregular Vaginal Bleeding, Hypokalemia)
A key aspect of this compound's safety profile is its distinction from the non-selective GR antagonist mifepristone. This compound is a selective glucocorticoid receptor modulator (SGRM) that does not bind to the progesterone (B1679170) receptor (PR). researchgate.netonderzoekmetmensen.nl This selectivity is the basis for several key differences in adverse events compared to mifepristone.
Endometrial and Vaginal Effects: Mifepristone's potent anti-progesterone activity can lead to endometrial hypertrophy and irregular vaginal bleeding. portico.orgfda.gov In contrast, this compound's lack of affinity for the PR means it is not associated with these adverse events. onderzoekmetmensen.nlcorcept.com Clinical trials have consistently reported no instances of drug-induced vaginal bleeding or endometrial hypertrophy with this compound. researchgate.netcorcept.com
Hypokalemia: Treatment with mifepristone can lead to significant increases in circulating cortisol levels due to the blockade of the GR-mediated negative feedback loop on the hypothalamic-pituitary-adrenal (HPA) axis. researchgate.net These high cortisol levels can overwhelm the enzyme 11β-hydroxysteroid dehydrogenase type 2, leading to cortisol binding to and activating the mineralocorticoid receptor, which can result in hypokalemia (low potassium). researchgate.net this compound appears to cause only a modest disinhibition of the HPA axis, resulting in substantially smaller increases in cortisol concentrations. nih.gov Consequently, this compound treatment has not been associated with drug-induced hypokalemia. medpagetoday.comresearchgate.netcorcept.com
Table 4: Comparison of Adverse Event Profiles: this compound vs. Mifepristone
| Adverse Event | This compound | Mifepristone | Mechanistic Rationale for Difference |
|---|---|---|---|
| Endometrial Hypertrophy | Not observed corcept.com | Reported (≥20% of patients) fda.gov | This compound is selective for the GR and has no anti-progesterone activity. portico.orgonderzoekmetmensen.nl |
| Irregular Vaginal Bleeding | Not observed corcept.com | Reported portico.orgfda.gov | This compound's selectivity for the GR avoids PR antagonism. portico.orgonderzoekmetmensen.nl |
| Hypokalemia | Not drug-induced researchgate.netcorcept.com | Reported (44% of patients) fda.gov | This compound causes less significant increases in cortisol, minimizing mineralocorticoid receptor activation. researchgate.netnih.gov |
Hepatic Safety Profile and Liver Function Test Changes
This compound has demonstrated a favorable liver safety profile in clinical studies involving healthy individuals, patients with hepatic impairment, and those with Cushing syndrome. nih.govendocrine-abstracts.orgcorcept.comcorcept.com Notably, its primary route of elimination is hepatic. endocrine-abstracts.orgcorcept.comcorcept.com
In a Phase 1 study involving subjects with moderate hepatic impairment (Child-Pugh Class B) and matched healthy controls, no significant differences in the pharmacokinetics of this compound were observed. nih.govendocrine-abstracts.org This suggests that dose adjustments may not be necessary for patients with moderate hepatic impairment. endocrine-abstracts.orgcorcept.comcorcept.com
Across multiple studies, treatment with this compound has been associated with a trend toward improved or normalized liver function tests (LFTs). nih.govendocrine-abstracts.org In a Phase 2 study of patients with Cushing syndrome, reductions in LFTs were observed, with some patients who had abnormal baseline values experiencing normalization of their LFTs. nih.govendocrine-abstracts.org Specifically, statistically significant decreases in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) were reported. corcept.com
A similar trend of reduced LFTs was also noted in healthy adults who received this compound, even when co-administered with itraconazole, an agent known for potential liver toxicity. nih.govendocrine-abstracts.org
Data from a Phase 2 study in patients with Cushing syndrome showed the following changes in liver function tests:
| Liver Function Test | Change from Baseline | p-value |
| Alanine Aminotransferase (ALT) (U/L) | Decreased | <0.0001 |
| Aspartate Aminotransferase (AST) (U/L) | Decreased | 0.0013 |
| Data from a modified per-protocol population. The p-values are from the Wilcoxon signed-rank test for the mean change from baseline to the last observation. corcept.com |
These findings suggest that this compound does not pose a significant risk of liver injury and may even contribute to the improvement of liver function in certain patient populations. nih.govcorcept.comcorcept.com Ongoing and future clinical trials will continue to monitor LFTs to further confirm these observations. corcept.comcorcept.com
Current Research Trajectories and Future Directions
Ongoing Clinical Trials and Registries
Relacorilant is being evaluated in numerous clinical trials for various solid tumors and other conditions characterized by excess cortisol. patsnap.com A significant portion of this research is centered on its application in recurrent, platinum-resistant ovarian cancer. The ROSELLA trial (NCT05257408), a Phase 3 study, is assessing the efficacy of this compound combined with nab-paclitaxel versus nab-paclitaxel alone in patients with advanced, platinum-resistant, high-grade epithelial ovarian, primary peritoneal, or fallopian tube cancer. curetoday.comclinicaltrialsregister.eu Building on this, the BELLA trial (NCT05538699), a Phase 2 study, is investigating a triple combination of this compound, nab-paclitaxel, and bevacizumab in a similar patient population. curetoday.com
Beyond ovarian cancer, this compound is being studied in other malignancies. A Phase 1b trial (NCT04373265) is evaluating its safety and efficacy in combination with the immunotherapy agent pembrolizumab (B1139204) for patients with adrenocortical carcinoma that produces excess cortisol. stanford.edunih.gov Additionally, a Phase 2 trial (NCT05726292) is exploring its use with enzalutamide (B1683756) in individuals with high-risk localized prostate cancer. tandfonline.comuchicagomedicine.org
Other notable trials include the GRADIENT study (NCT04308590), a Phase 3 trial investigating this compound in patients with cortisol-secreting adrenal adenomas, and the GRACE trial, also in Phase 3, for endogenous Cushing syndrome. clinicaltrials.govcorcept.comclinicaltrialsarena.com The RELIANT study (NCT04393676) was an open-label trial that evaluated this compound with nab-paclitaxel in metastatic pancreatic ductal adenocarcinoma. oup.com
Interactive Data Table: Ongoing and Recent Clinical Trials with this compound
| Trial Identifier | Phase | Condition(s) | Intervention(s) | Status |
| ROSELLA (NCT05257408) | Phase 3 | Platinum-Resistant Ovarian, Primary Peritoneal, or Fallopian Tube Cancer | This compound + Nab-paclitaxel | Active |
| BELLA (NCT05538699) | Phase 2 | Platinum-Resistant Ovarian Cancer | This compound + Nab-paclitaxel + Bevacizumab | Recruiting |
| NCT04373265 | Phase 1b | Adrenocortical Carcinoma with Hypercortisolism | This compound + Pembrolizumab | Active |
| NCT05726292 | Phase 2 | High-Risk Localized Prostate Cancer | This compound + Enzalutamide | Active |
| GRADIENT (NCT04308590) | Phase 3 | Cortisol-Secreting Adrenal Adenomas | This compound | Active |
| GRACE | Phase 3 | Endogenous Cushing Syndrome | This compound | Active |
| RELIANT (NCT04393676) | Phase 2 | Metastatic Pancreatic Ductal Adenocarcinoma | This compound + Nab-paclitaxel | Terminated |
| NCT03776812 | Phase 2 | Recurrent Platinum-Resistant Ovarian, Fallopian Tube, or Primary Peritoneal Cancer | This compound + Nab-paclitaxel | Completed |
| NCT02762981 | Phase 1/2 | Solid Tumors | This compound + Nab-paclitaxel | Completed |
| NCT03674814 | Phase 1 | Metastatic Castration-Resistant Prostate Cancer | This compound + Enzalutamide | Completed |
Investigation of Novel Therapeutic Combinations
A key area of current research is the evaluation of this compound in combination with other cancer therapies to enhance their efficacy.
The combination of this compound with immunotherapy is a promising area of investigation. One ongoing clinical trial is exploring this compound in conjunction with the immune checkpoint inhibitor pembrolizumab for patients with adrenocortical carcinoma characterized by excess glucocorticoid production. nih.gov The scientific rationale for this combination is that by antagonizing the glucocorticoid receptor, this compound may promote an immune-supportive tumor microenvironment, potentially increasing the effectiveness of checkpoint inhibitors. nih.gov This study is the first of its kind to assess whether glucocorticoid receptor antagonism can enhance tumor response to immunotherapy in this specific patient population. nih.gov
The primary focus of combination therapy research with this compound has been with taxane-based chemotherapy, particularly nab-paclitaxel. nih.gov Preclinical studies have shown that this compound can reverse the detrimental effects of glucocorticoids on the efficacy of paclitaxel (B517696). nih.gov This has been further supported by clinical data from a Phase 1 study where the combination of this compound and nab-paclitaxel demonstrated durable disease control in a significant portion of heavily pretreated patients with various solid tumors. nih.gov
The Phase 3 ROSELLA trial is a pivotal study evaluating the combination of intermittent this compound with nab-paclitaxel in platinum-resistant ovarian cancer. clinicaltrialsarena.comajmc.com This trial has reported positive outcomes, showing an improvement in progression-free survival for patients receiving the combination therapy compared to nab-paclitaxel alone. curetoday.comajmc.com
Beyond single-agent chemotherapy combinations, the BELLA trial is assessing a triplet regimen of this compound, nab-paclitaxel, and the anti-angiogenic agent bevacizumab in platinum-resistant ovarian cancer. curetoday.com In prostate cancer, a Phase 1 trial has successfully established a recommended Phase 2 dose for the combination of this compound and the androgen receptor antagonist enzalutamide in metastatic castration-resistant prostate cancer, with some patients showing a prostate-specific antigen (PSA) response and prolonged disease control. aacrjournals.org
This compound with Immunotherapy in Cancer Treatment
Elucidation of Remaining Mechanistic Ambiguities
While the primary mechanism of this compound is understood to be the selective modulation of the glucocorticoid receptor, further research is needed to fully elucidate its downstream effects, particularly in the context of cancer therapy.
The antitumor effects of this compound in combination with chemotherapy are believed to be multifactorial. A key proposed mechanism is the reversal of glucocorticoid-mediated chemoresistance. clinicaltrialsarena.com Endogenous cortisol, by activating the glucocorticoid receptor, can trigger anti-apoptotic gene expression in cancer cells, thereby counteracting the cytotoxic effects of chemotherapy. clinicaltrialsarena.com By blocking this receptor, this compound is thought to restore the apoptotic potential of cancer cells, making them more susceptible to chemotherapeutic agents. clinicaltrialsarena.comnih.gov
A pharmacodynamic analysis within a Phase 2 study of this compound and nab-paclitaxel confirmed the suppression of glucocorticoid receptor target genes. nih.gov Another study in metastatic pancreatic ductal adenocarcinoma also showed that the combination of this compound and nab-paclitaxel suppressed the expression of eight cortisol target genes, including RGS2, DUSP1, MCL1, STAT1, PTGS2, GILZ, GSK3B, and SGK1, indicating successful glucocorticoid receptor modulation at the doses administered. oup.com
Role of Immune-Potentiation versus Direct Tumor Signaling in Antitumor Effects
Potential for Expanded Therapeutic Indications and Patient Populations
Research into this compound is progressively uncovering its potential to address a range of medical conditions beyond its initial focus. The primary mechanism of modulating glucocorticoid receptor (GR) activity has implications for various pathologies where cortisol plays a significant role. corcept.comcorcept.com Current investigations are exploring its use in diverse therapeutic areas, from oncology to metabolic disorders. clinicaltrialsarena.com
The most prominent area of investigation is in oncology. corcept.com Cortisol activity can promote tumor growth and suppress the body's immune response, thereby weakening its ability to fight cancer. corcept.com By modulating cortisol's effects, this compound may help anti-cancer treatments work more effectively. corcept.comtandfonline.comnih.gov Beyond its lead indication in Cushing's syndrome, this compound is being actively studied in several cancers. corcept.com
Key areas of investigation for expanded therapeutic use include:
Ovarian Cancer: This is the most advanced area of oncological research for this compound. clinicaltrialsarena.com The Phase III ROSELLA trial, investigating this compound in combination with nab-paclitaxel for platinum-resistant ovarian cancer, has shown promising results, suggesting it could enhance chemotherapy sensitivity. clinicaltrialsarena.comoncodaily.com The European Commission has granted it orphan drug designation for this indication. curetoday.com
Prostate Cancer: Clinical studies are underway to evaluate this compound's efficacy in treating prostate cancer. corcept.comcorcept.com
Adrenal Cancer: This is another area of active clinical investigation for this compound. corcept.com
Pancreatic Cancer: Preclinical data have suggested that the combination of a GR antagonist like this compound with taxane-based chemotherapy could be a worthy avenue of investigation. researchgate.net A clinical trial has been registered to study this compound with nab-paclitaxel in patients with metastatic pancreatic ductal adenocarcinoma. spandidos-publications.com
Triple-Negative Breast Cancer (TNBC): Preclinical evidence suggests that GR antagonists can augment the efficacy of chemotherapy in TNBC models, pointing to a potential future application. researchgate.net
Metabolic and Endocrine Disorders: this compound's primary role as a cortisol modulator makes it a candidate for treating various conditions related to hypercortisolism. google.com This includes Cushing's syndrome, for which a New Drug Application has been submitted to the U.S. FDA, as well as related symptoms like high blood pressure and hyperglycemia. corcept.com Research has also pointed to potential use in liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). google.com
The potential patient populations for this compound could be significantly broadened if these research trajectories prove successful. In ovarian cancer alone, it could offer a new option for patients with platinum-resistant disease, a group with a significant unmet medical need. tandfonline.comnih.gov The ongoing research in other solid tumors and metabolic conditions could further expand its clinical utility. oncodaily.comcorcept.comcorcept.com
| Investigational Area | Rationale & Status | Potential Patient Population |
| Oncology | ||
| Platinum-Resistant Ovarian Cancer | To overcome chemotherapy resistance by modulating cortisol-induced anti-apoptotic pathways. tandfonline.comclinicaltrialsarena.com Phase III ROSELLA trial has met primary endpoints. corcept.comclinicaltrialsarena.comoncodaily.com | Patients with recurrent, platinum-resistant ovarian, primary peritoneal, or fallopian tube cancer. nih.gov |
| Pancreatic Cancer | Preclinical data suggest GR antagonism can restore taxane (B156437) chemosensitivity. researchgate.net A clinical trial (RELIANT) has been initiated. spandidos-publications.com | Patients with metastatic pancreatic ductal adenocarcinoma, potentially in a third-line or subsequent setting. spandidos-publications.com |
| Prostate Cancer | Cortisol modulation may inhibit tumor growth. corcept.com Currently in clinical trials. corcept.com | Patients with specific forms of prostate cancer where GR signaling is relevant. |
| Adrenal Cancer | Cortisol modulation may inhibit tumor growth. corcept.com Currently in clinical trials. corcept.com | Patients with adrenal tumors. |
| Triple-Negative Breast Cancer | Preclinical models show GR antagonists can enhance chemotherapy effects. researchgate.net | Patients with TNBC, where GR expression is linked to chemoresistance. researchgate.net |
| Endocrine & Metabolic Disorders | ||
| Cushing's Syndrome (Hypercortisolism) | To directly counteract the effects of excess cortisol. NDA submitted to FDA based on positive Phase 3 data. corcept.com | Patients with endogenous hypercortisolism. |
| Liver Diseases (NAFLD/NASH) | To address metabolic dysregulation associated with cortisol. google.com | Patients with liver disorders such as fatty liver disease. google.com |
Advanced Methodologies in this compound Research
Integration of Omics Data for Deeper Mechanistic Understanding
To achieve a more profound understanding of this compound's mechanism of action and the complex interplay between cortisol signaling and cancer progression, researchers are beginning to integrate multi-omics data. This approach involves the comprehensive analysis of data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of the biological system. spandidos-publications.com
While specific multi-omics studies focused solely on this compound are not yet widely published, the principles of this methodology are being applied in relevant fields. For example, in Cushing's disease, multi-omics analysis of pituitary tumors has been used to enhance the understanding of tumorigenesis and hormone excess. endocrine-abstracts.org Such approaches could be adapted to study the effects of this compound on tumor cells and the tumor microenvironment.
The integration of omics data can serve several key purposes in this compound research:
Mechanistic Insight: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cancer cells before and after treatment with this compound, researchers can precisely map the downstream effects of GR blockade. nih.gov This can confirm and expand upon the understanding that this compound reverses cortisol's anti-apoptotic effects. tandfonline.com
Biomarker Discovery: Omics data provides a rich source for discovering novel biomarkers of response or resistance. nih.gov A transcriptomic analysis of tumors, for example, might reveal a gene expression signature that predicts a favorable response to this compound therapy. nih.gov
Systems Biology Modeling: The complex datasets generated by omics technologies can be used to develop quantitative systems pharmacology (QSP) models. nih.govnih.gov These computational models can simulate the dynamic interactions within the tumor and immune system, helping to predict the effects of modulating the GR pathway and optimizing combination therapies. nih.gov For pancreatic cancer research, the integration of multi-omics data is seen as a crucial step toward identifying new therapeutic opportunities and translating them into clinically useful biomarkers. spandidos-publications.com
By leveraging these advanced methodologies, future research on this compound can move beyond establishing clinical efficacy to a deeper, more mechanistic understanding, potentially unlocking new therapeutic combinations and personalizing treatment approaches for patients.
Q & A
Q. What distinguishes Relacorilant’s mechanism of action from other glucocorticoid receptor (GR) antagonists like mifepristone?
this compound is a selective GR antagonist with negligible binding to the progesterone receptor, unlike mifepristone, which has anti-progesterone activity. Preclinical studies demonstrate that this compound preferentially modulates peripheral GRs (e.g., in adipose tissue and liver) while minimizing hypothalamic-pituitary-adrenal (HPA) axis disinhibition, as shown by reduced ACTH elevation compared to mifepristone . Additionally, it lacks CYP3A4 induction, reducing risks of QT prolongation and drug-drug interactions .
Q. How do Phase II/III trials in ovarian cancer address experimental design challenges to establish efficacy?
The Phase II trial (NCT03776812) employed a three-arm design comparing intermittent high-dose this compound (150 mg, administered peri-chemotherapy), continuous low-dose (100 mg daily), and nab-paclitaxel alone. Intermittent dosing showed statistically significant PFS improvement (5.6 vs. 3.8 months; HR=0.66, p=0.038) due to enhanced chemotherapy sensitization, while continuous dosing lacked significance, highlighting the importance of dosing schedule optimization . The ongoing Phase III ROSELLA trial (NCT05257408) uses progression-free survival (PFS) as the primary endpoint, with rigorous stratification for platinum resistance and prior therapies .
Q. What methodological considerations are critical for analyzing this compound’s safety profile across populations?
Long-term extension studies (e.g., NCT03604198) monitor adverse events (AEs) like hypokalemia, endometrial thickening, and HPA axis dysfunction. Pooled data from GRACE (NCT03697109) and GRADIENT (NCT04308590) trials in Cushing’s syndrome show this compound’s tolerability, with AE rates comparable to placebo, emphasizing the need for longitudinal cortisol and ACTH monitoring .
Advanced Research Questions
Q. How can preclinical models elucidate this compound’s differential effects on peripheral vs. central GRs?
In murine models, this compound antagonizes GR-mediated transcriptional activity in peripheral tissues (e.g., liver, adipose) but shows minimal impact on hypothalamic Pomc expression. This is attributed to its reduced recruitment of nuclear receptor co-repressors (NCOR1/2) in neuronal cells, a contrast to mifepristone’s broad GR/PR modulation . Researchers should combine tissue-specific GR knockout models with RNA-seq to map receptor occupancy and co-factor interactions.
Q. What explains contradictory efficacy results between this compound dosing regimens in ovarian cancer trials?
Pharmacokinetic analyses reveal that intermittent high-dose this compound achieves peak concentrations sufficient to transiently block GR-mediated chemotherapy resistance, while continuous low-dose regimens may permit GR reactivation. Subgroup analyses suggest improved efficacy in patients with high baseline cortisol or GR overexpression, necessitating biomarker-driven stratification in future trials .
Q. How should this compound’s CYP450 inhibition profile influence co-administered therapy management?
this compound inhibits CYP3A4/2C8/2C9 in vitro, necessitating dose adjustments for substrates like paclitaxel or enzalutamide. Phase Ib trials (e.g., with pembrolizumab) use therapeutic drug monitoring (TDM) to avoid toxicity. Researchers should employ physiologically based pharmacokinetic (PBPK) modeling to predict interactions and adjust dosing intervals .
Q. What biomarkers are being explored to predict therapeutic response in Cushing’s syndrome and oncology?
In Cushing’s trials, improvements in visceral adipose mass (p=0.016) and HbA1c (p=0.0001) correlate with this compound response . In ovarian cancer, cortisol levels, GR isoform expression, and chemotherapy-induced apoptosis markers (e.g., caspase-3) are under investigation. Imaging biomarkers, such as FDG-PET avidity in pituitary tumors, are also being evaluated .
Methodological Guidance for Researchers
- Contradictory Data Analysis : Compare dosing schedules, patient subgroups (e.g., cortisol levels), and GR polymorphisms across trials. Use meta-analytic tools to harmonize endpoints (e.g., PFS vs. OS) .
- Combination Therapy Design : Prioritize drugs with non-overlapping toxicity profiles (e.g., nab-paclitaxel) and utilize factorial designs to isolate this compound’s contribution .
- Biomarker Validation : Leverage multi-omics platforms (e.g., transcriptomics/proteomics) to identify predictive signatures and validate them in independent cohorts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
